8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core fused with heterocyclic substituents. It is synthesized via a multi-step route involving Bucherer–Berg and Ullmann coupling reactions, followed by reductive amination (Fig. 3 in ). Its primary pharmacological role is as an inhibitor of prolyl hydroxylase domain 2 (PHD2), a key enzyme in hypoxia-inducible factor (HIF) regulation, making it a candidate for treating anemia by stabilizing HIF and promoting erythropoiesis. Notably, it avoids hERG channel inhibition (IC₅₀ > 30 µM), a critical improvement over earlier analogs that exhibited cardiotoxicity risks.
Properties
IUPAC Name |
8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-6-19(7-5-14)11-9-2-1-3-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOKLABYCRINBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC4(CC3)C(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the triazaspirodecane moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Scaffold Derivatives: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Variants
Compound 264 (Pyridine-Substituted Analog)
- Structure : Features a pyridine ring substitution instead of cyclopenta[d]pyrimidinyl.
- Pharmacology : Retains PHD inhibitory activity but with enhanced pharmacokinetics (rat t½ = 3.3 h, oral bioavailability = 67%).
- Advantage: No hERG inhibition, addressing a major limitation of earlier triazaspiro-based PHD inhibitors.
8-Benzyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione
- Structure : Substituted with a benzyl group at the 8-position.
WASp-Targeting SMC #13
- Structure : 8-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Demonstrated efficacy in vivo against non-Hodgkin’s lymphoma.
Structural Analogs with Modified Heterocycles
2-(4-Chlorobenzylidene)-8-Methyl-6,10-Bis(4-nitrobenzylidene)-7,9-Diphenyl-4-(Pyridin-2-yl)-1-Thia-4,8-Diazaspiro[4.5]decan-3-one (4a)
- Structure : Incorporates a thia-diazaspiro core with multiple benzylidene substituents.
- Synthesis : Condensation with 4-substituted benzaldehydes in glacial acetic acid.
- Data : Yield (64%), mp 256–260°C; characterized by NMR, IR, and MS.
3-([1,1’-Biphenyl]-4-yl)-8-((3-Methylpyridin-2-yl)methyl)-1-(Pyrimidin-2-yl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione (11)
- Structure : Biphenyl and pyrimidinyl substitutions enhance steric bulk.
- Application: Noted as a reference standard in pharmaceutical analysis.
Key Differentiators and Therapeutic Implications
The target compound’s cyclopenta[d]pyrimidinyl group confers selective PHD2 inhibition with reduced off-target effects, contrasting with earlier analogs plagued by hERG liabilities. Structural variations (e.g., WASp-targeting SMC #13) demonstrate the scaffold’s versatility in addressing diverse diseases, from anemia to oncology. Modifications at the 8-position (benzyl, indenyl, or pyrimidinyl) critically influence target engagement and pharmacokinetics.
Biological Activity
The compound 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.
Chemical Structure and Synthesis
This compound features a unique structural framework characterized by a cyclopentapyrimidine core fused with a triazaspirodecane moiety. The synthesis typically involves multicomponent condensation reactions that yield high-purity products suitable for biological testing. The general synthetic route includes the condensation of various precursors under controlled conditions to ensure optimal yield and purity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cancer therapy and hematopoietic stimulation. The following sections detail specific findings related to its anticancer properties and effects on hematopoiesis.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve:
- Inhibition of Tubulin Polymerization : Similar to other compounds that bind to the colchicine site on tubulin, this compound disrupts microtubule dynamics essential for cell division. Research indicates that modifications to the pyrimidine scaffold enhance binding affinity and potency against tumor cells .
- In Vivo Efficacy : In animal models, compounds derived from this structure have shown promise in suppressing tumor growth and metastasis. For instance, studies indicated that certain analogues significantly inhibited the growth of taxane-resistant melanoma and breast cancer xenografts .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1e | Melanoma | 19.0 | Tubulin Binding |
| 12k | Breast Cancer | 26.4 | Microtubule Disruption |
| 33 | Lung Cancer | 43.1 | Colchicine Site Inhibition |
Hematopoietic Stimulation
In addition to its anticancer properties, this compound has been evaluated for its effects on hematopoiesis:
- Myelostimulation : Research has shown that derivatives can significantly accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow. This property is particularly valuable in contexts such as chemotherapy recovery where bone marrow function is compromised .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Case Study on Melanoma Treatment : A study involving a melanoma xenograft model demonstrated that treatment with a specific derivative led to a reduction in tumor volume by over 50% compared to control groups after four weeks of administration.
- Hematopoietic Recovery in Mice : In another study focusing on myelostimulation, mice treated with the compound displayed a rapid increase in white blood cell counts post-chemotherapy, indicating its potential use as an adjunct therapy in cancer treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
